molecular formula C9H15N3O B1521016 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine CAS No. 1036454-35-9

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No.: B1521016
CAS No.: 1036454-35-9
M. Wt: 181.23 g/mol
InChI Key: CWZIRHZDSOSSKD-UHFFFAOYSA-N
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Description

2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine typically involves the reaction of appropriate starting materials under specific conditions. One common method is the cyclization of ethyl hydrazinecarbothioamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at reflux temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of production method is influenced by factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced derivatives.

  • Substitution: Generation of substituted piperidines.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 2-(1,2,4-oxadiazol-5-yl)anilines

  • 3-ethyl-1,2,4-oxadiazol-5-yl benzoic acid

  • 3-ethyl-1,2,4-oxadiazol-5-yl benzonitrile

Properties

IUPAC Name

3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZIRHZDSOSSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655407
Record name 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036454-35-9
Record name 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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